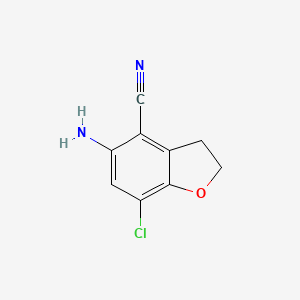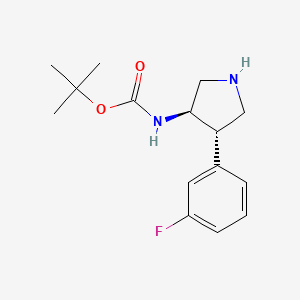![molecular formula C14H19BrOZn B14895210 4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its utility in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the cyclohexanemethoxy group provides unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Cyclohexanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexanemethoxy)methyl]bromobenzene+Zn→4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated systems helps in maintaining the inert atmosphere and efficient mixing of reactants.
化学反应分析
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
4-[(4-Morpholino)methyl]phenylzinc iodide: Another organozinc reagent with similar reactivity but different steric and electronic properties.
Phenylzinc bromide: A simpler organozinc reagent used in similar cross-coupling reactions.
Uniqueness
4-[(Cyclohexanemethoxy)methyl]phenylzinc bromide is unique due to the presence of the cyclohexanemethoxy group, which provides distinct steric and electronic effects. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required.
属性
分子式 |
C14H19BrOZn |
|---|---|
分子量 |
348.6 g/mol |
IUPAC 名称 |
bromozinc(1+);cyclohexylmethoxymethylbenzene |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;;/h5-6,9-10,13H,1,3-4,7-8,11-12H2;1H;/q-1;;+2/p-1 |
InChI 键 |
CYBUAQNJZWXIHS-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)COCC2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


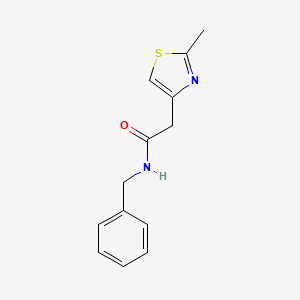
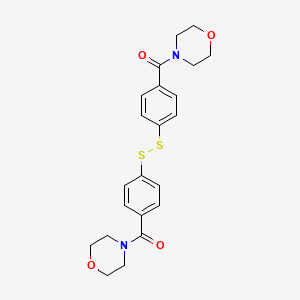

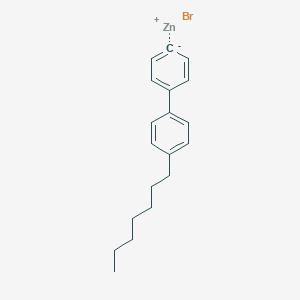
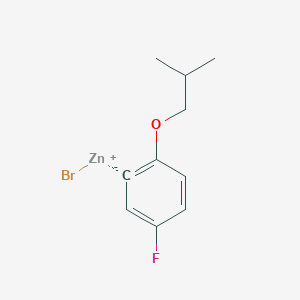

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
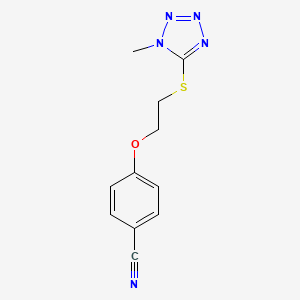
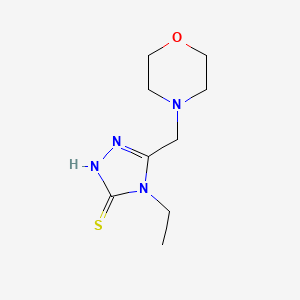

![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
